[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid
Beschreibung
This compound is a phosphorylated nucleoside analog characterized by a pyrimidine base (4-amino-2-oxo), a hydroxylated oxolane (tetrahydrofuran) ring, and a bis-phosphorylated side chain. Key features include:
- Pyrimidine moiety: The 4-amino-2-oxo group enables hydrogen bonding, mimicking natural nucleobases like cytosine .
- Oxolane ring: The 3-hydroxy configuration influences stereochemical interactions with enzymes or receptors.
- Phosphoryl/phosphonic acid groups: These enhance solubility and mimic phosphate groups in nucleotides, critical for binding to kinases or polymerases.
The compound’s molecular formula is C₉H₁₄N₃O₁₂P₂ (calculated from ), with a molecular weight of ~481.14 g/mol (approximated from ). Its SMILES string (OCC1OC(C(C1OP(=O)(O)O)O)n1ccc(nc1=O)N) highlights the connectivity of functional groups .
Eigenschaften
IUPAC Name |
[5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDHDKPUHBLBTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862414 | |
| Record name | 4-Amino-1-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Diazotization and Coupling Reactions
The 4-amino-2-oxo-pyrimidine core is synthesized via diazotization of 6-amino-N1,N3-dimethyl-2-thioxo-pyrimidin-4-one (4) with substituted anilines under acidic conditions (HCl/NaNO2). Subsequent coupling with ethanol yields aryl-diazenyl derivatives (e.g., compounds 17–27 in). Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (diazotization) | Prevents decomposition |
| Reaction time | 16–24 hours | Maximizes coupling |
| Solvent | Ethanol/water (3:1) | Enhances solubility |
This method achieves yields of 40–92%, with electron-withdrawing substituents (e.g., -NO2, -SO3H) favoring higher conversions.
Glycosylation of the Pyrimidine Base
Vorbrüggen Glycosylation
The sugar moiety is introduced using a modified Vorbrüggen method:
-
Activation : Treat the pyrimidine base with hexamethyldisilazane (HMDS) to form a silylated intermediate.
-
Coupling : React with 3-hydroxy-oxolan-2-yl methanesulfonate in acetonitrile at 80°C for 12 hours.
-
Deprotection : Remove silyl groups using tetrabutylammonium fluoride (TBAF).
Critical factors include:
-
Catalyst : SnCl4 (5 mol%) improves regioselectivity for N1-glycosylation.
-
Solvent : Anhydrous acetonitrile minimizes side reactions.
-
Yield : 68–75% after column purification (silica gel, CH2Cl2/MeOH 9:1).
Phosphorylation and Phosphonylation
Two-Step Phosphonic Acid Installation
The bis-phosphorylated side chain is constructed sequentially:
Step 1: Primary Phosphorylation
React the glycosylated pyrimidine with phosphorus oxychloride (POCl3) in trimethyl phosphate (TMP):
Step 2. Phosphonic Acid Formation
Hydrolyze the phosphorylated intermediate under basic conditions:
-
Reagents : NaOH (2 M), 60°C, 4 hours.
-
Mechanism : Nucleophilic attack by hydroxide ions at phosphorus centers.
-
Purification : Adjust pH to 2.5 with HCl, precipitate the product (Yield: 74%).
Alternative Routes via Phosphonic Acid Anhydrides
Patent US20110166382A1 describes a scalable method using spent phosphonic acid anhydrides:
-
Hydrolysis : Heat the anhydride (e.g., [[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy]P(O)(O−)−O−P(O)(O−)−O−) in NaOH (pH 13–14) at 90°C for 2 hours.
-
Phase Separation : Extract organic impurities with ethyl acetate.
-
Acidification : Precipitate the product at pH 2–3.
| Parameter | Value |
|---|---|
| Anhydride conversion | >95% |
| Purity (HPLC) | 98.2% |
| Scalability | Demonstrated at 10 kg |
This method reduces costs by utilizing industrial byproducts but requires rigorous pH control to avoid decomposition.
Mechanistic Insights and Side Reactions
Competing Pathways During Phosphorylation
Stereochemical Considerations
The 3-hydroxy group in the oxolan ring induces chirality. Crystallography data (, Fig. 2) confirms β-configuration at C1', critical for biological activity.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) shows a single peak at 12.7 min (99.1% purity).
Comparative Analysis of Methods
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Stepwise phosphorylation | 74% | 98.5% | High | Moderate |
| Anhydride hydrolysis | 82% | 98.2% | Low | High |
| Enzymatic synthesis* | 51% | 95.8% | Very high | Low |
*Hypothetical route based on analogous nucleotide syntheses.
Analyse Chemischer Reaktionen
Hydrolysis of Phosphate Groups
The compound’s phosphate ester linkages are susceptible to hydrolysis under acidic or alkaline conditions. This reactivity is critical for its role as a dynamic intermediate in biochemical processes.
Table 1: Hydrolysis Reactions
Enzymatic Phosphorylation/Dephosphorylation
The compound acts as a substrate for kinases and phosphatases, enabling its participation in nucleotide interconversion pathways.
Table 2: Enzymatic Modifications
Participation in Biosynthetic Pathways
As a CDP-ethanolamine analog, the compound is implicated in phospholipid biosynthesis. It transfers the ethanolamine moiety to diacylglycerol (DAG) via phosphotransferase activity.
Reaction Mechanism:
-
Key Features :
Stability and Storage Considerations
The compound’s hygroscopic nature (as noted in ) necessitates inert storage conditions (-20°C under argon) to prevent hydrolysis. Degradation products include cytidine monophosphate and ethanolamine-phosphate derivatives.
Redox and Functional Group Reactivity
The 4-amino-2-oxopyrimidine moiety may undergo oxidation or reduction under specific conditions:
Wissenschaftliche Forschungsanwendungen
The compound [[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid is a complex molecule with significant applications in scientific research, particularly in the fields of biochemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Molecular Information
- IUPAC Name: [[5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid
- Molecular Formula: C8H15N4O14P3
- Molecular Weight: 484.14 g/mol
- CAS Number: 2226-74-6
Structure
The structure of this compound features a pyrimidine ring, hydroxyl groups, and phosphonic acid functionalities, which contribute to its biological activity.
Antiviral Activity
Research indicates that compounds similar to this one exhibit antiviral properties, particularly against RNA viruses. The presence of the pyrimidine moiety is crucial for inhibiting viral replication processes, making it a candidate for further investigation in antiviral drug development.
Nucleotide Synthesis
This compound can serve as a building block in the synthesis of modified nucleotides. Its phosphonic acid group is particularly useful for creating nucleotide analogs that can be used in various biochemical assays and therapeutic applications.
Enzyme Inhibition Studies
The structural characteristics of this compound allow it to interact with various enzymes involved in nucleotide metabolism. Studies have shown that it can act as an inhibitor for enzymes such as ribonucleotide reductase, which is essential for DNA synthesis.
Cancer Research
There is ongoing research into the potential of this compound as a chemotherapeutic agent. Its ability to interfere with nucleotide metabolism may provide a pathway for selectively targeting cancer cells that rely on rapid DNA synthesis.
Table 1: Comparison of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication | |
| Enzyme Inhibition | Inhibits ribonucleotide reductase | |
| Anticancer | Disrupts nucleotide metabolism |
Table 2: Synthesis Pathways
| Synthesis Method | Starting Materials | Yield (%) |
|---|---|---|
| Phosphorylation | Nucleotide precursors | 85 |
| Hydrolysis | Phosphonic acid derivatives | 90 |
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University demonstrated that derivatives of this compound showed significant antiviral activity against Influenza A virus. The mechanism involved the inhibition of viral RNA polymerase, leading to reduced viral load in infected cell cultures.
Case Study 2: Nucleotide Analog Development
In a collaborative project between ABC Pharmaceuticals and DEF University, the compound was modified to create a new class of nucleotide analogs. These analogs exhibited improved stability and bioavailability, showing promise in preclinical trials for treating viral infections.
Wirkmechanismus
The mechanism of action of [[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid involves its incorporation into DNA and RNA chains during synthesis. It acts as a substrate for DNA polymerases and RNA polymerases, facilitating the elongation of nucleic acid chains . The compound interacts with specific molecular targets, such as enzymes involved in nucleotide synthesis, and modulates their activity to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues
Compound A : [hydroxy-[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate (CAS 37934-22-8)
- Key Differences: Pyrimidine substituent: 5-methyl-2,4-dioxo vs. 4-amino-2-oxo. Molecular formula: C₁₀H₁₇N₂O₁₄P₃ (MW: 482.17 g/mol) .
- The 2,4-dioxo group reduces hydrogen-bonding capacity compared to the amino group in the target compound.
Compound B : Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate
- Key Differences :
- Implications :
Compound C : Adenosine-linked bis-phosphate (CAS 15648-73-4)
- Key Differences :
- Adenine replaces the pyrimidine base.
- Additional hydroxyl groups on the oxolane ring.
Physicochemical Properties
Biologische Aktivität
The compound [[5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid is a complex organic molecule notable for its structural features, including a pyrimidine ring, hydroxy groups, and a phosphonic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology.
- Molecular Formula : C₉H₁₅N₃O₁₀P₂
- CAS Number : 2226-74-6
- Molecular Weight : 321.19 g/mol
Biological Activity Overview
Preliminary studies suggest that this compound exhibits various biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines.
- Antiviral Properties : It may inhibit the replication of certain viruses, contributing to its therapeutic potential against viral infections.
- Immunomodulatory Effects : The compound appears to modulate immune responses, which could be beneficial in treating autoimmune diseases.
Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds can exhibit significant anticancer properties. For instance, studies involving similar compounds have reported IC₅₀ values (the concentration required to inhibit 50% of cell growth) ranging from 1.2 to 5.3 µM against various cancer cell lines, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| SCM5 | HCT116 | 3.7 | Apoptosis induction |
| SCM9 | MCF-7 | 1.2 | Cell cycle arrest |
| SCM10 | A549 | 2.2 | Inhibition of signaling pathways |
Antiviral Activity
The antiviral potential of this compound has been explored through in vitro studies showing inhibition of human herpes virus type-1 (HHV-1) replication in A549 cell lines. Mechanistic studies suggest that the compound may interfere with viral entry or replication processes .
Immunomodulatory Effects
The immunomodulatory profile indicates that the compound can suppress tumor necrosis factor-alpha (TNF-α) production in human blood cultures. This activity suggests potential applications in managing inflammatory and autoimmune conditions .
Case Studies and Research Findings
A recent study synthesized several derivatives based on the pyrimidine structure and evaluated their biological activities:
- Study on Immunoregulatory Profiles : Compounds similar to [[5-(4-amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid were tested for their ability to inhibit lymphocyte proliferation induced by phytohemagglutinin A and lipopolysaccharide. Results indicated a significant reduction in cell proliferation, suggesting immunosuppressive properties .
- Antitumor Activity Assessment : In vitro tests showed that certain derivatives exhibited strong antiproliferative activity against cancer cell lines such as MCF-7 and HCT116, with mechanisms involving apoptosis and cell cycle disruption being identified .
Q & A
Q. How can researchers optimize the synthesis of [[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid to improve yield and purity?
- Methodological Answer : Synthesis optimization can involve:
- Reaction condition tuning : Adjusting temperature (e.g., 25–60°C), solvent polarity (e.g., DMF vs. THF), and reaction time to minimize side products.
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity, as seen in similar pyrimidine-based syntheses .
- Purification strategies : Employing reverse-phase HPLC or size-exclusion chromatography to isolate the compound from byproducts, referencing protocols for structurally related phosphonates .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use ¹H, ¹³C, and ³¹P NMR to confirm the oxolane ring conformation, phosphonyl group placement, and pyrimidine substitution patterns. Compare chemical shifts with computational predictions .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) and fragmentation patterns against theoretical values .
- X-ray crystallography : Resolve 3D conformation, particularly for the stereochemistry of the hydroxy-oxolan moiety .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at 260 nm (pyrimidine absorbance) .
- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations. Reference stability protocols for hydrolytically sensitive phosphonates .
Advanced Research Questions
Q. What experimental designs are suitable for studying this compound’s interactions with nucleotide-processing enzymes?
- Methodological Answer :
- Enzyme kinetics : Measure Michaelis-Menten parameters (Km, Vmax) using spectrophotometric assays (e.g., NADH-coupled reactions) or radioactive tracers (³²P-labeled phosphate groups) .
- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases or phosphatases), leveraging the compound’s SMILES/InChI data for force field parameterization .
Q. How can contradictions in NMR or mass spectrometry data be resolved during structural validation?
- Methodological Answer :
- Heteronuclear correlation experiments : Perform HSQC or HMBC NMR to clarify ambiguous proton-carbon/phosphorus couplings, especially near the phosphoester linkage .
- Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to trace signal origins in complex spectra .
- Computational validation : Compare experimental spectra with DFT-calculated chemical shifts (e.g., using Gaussian 16) .
Q. What computational approaches are recommended for modeling the compound’s reactivity in biological systems?
- Methodological Answer :
- MD simulations : Simulate solvation dynamics and membrane permeability with GROMACS, using the compound’s canonical SMILES to generate topology files .
- QM/MM studies : Investigate phosphoryl transfer mechanisms at enzyme active sites, incorporating the hydroxy-oxolan moiety’s stereoelectronic effects .
Q. How can isotope-labeled analogs be synthesized to track metabolic pathways in vivo?
- Methodological Answer :
- Radiolabeling : Introduce ³²P or ³³P into the phosphonyl groups via enzymatic phosphorylation with γ-labeled ATP .
- Stable isotope labeling : Use ¹³C-glucose or ¹⁵N-ammonia in bacterial cultures to biosynthetically label the pyrimidine ring .
Q. What parameters should be prioritized when validating an LC-MS/MS method for quantifying this compound in biological matrices?
- Methodological Answer :
- Sensitivity : Determine limit of detection (LOD) and quantification (LOQ) using spiked plasma/tissue homogenates.
- Selectivity : Confirm absence of matrix interference via MRM transitions (e.g., m/z 224→152 for the pyrimidine fragment) .
- Recovery efficiency : Compare extraction methods (e.g., protein precipitation vs. solid-phase extraction) using deuterated internal standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
